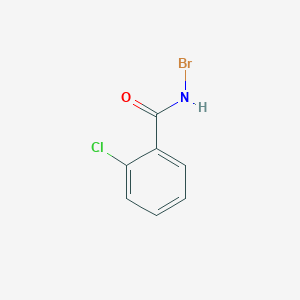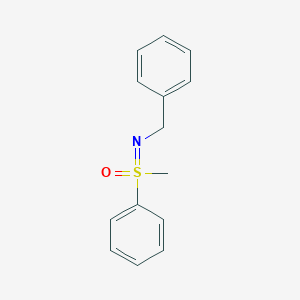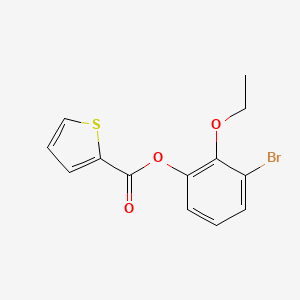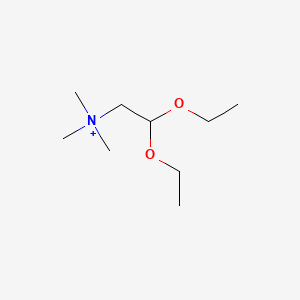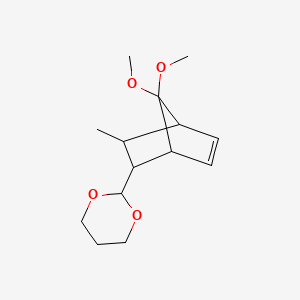
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is an organic compound with a complex structure that includes a dioxane ring, a norbornene moiety, and a dimethyl acetal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Norbornene Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as methyl acrylate.
Introduction of the Dioxane Ring: The dioxane ring can be introduced via a cyclization reaction involving a diol and an aldehyde or ketone.
Formation of the Dimethyl Acetal Group: This step involves the protection of a carbonyl group as a dimethyl acetal, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxane ring and norbornene moiety can provide specific binding interactions, while the dimethyl acetal group can act as a protecting group or a reactive site for further modifications.
Comparación Con Compuestos Similares
Similar Compounds
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one: Lacks the dimethyl acetal group, which may affect its reactivity and applications.
6-Methyl-2-norbornen-7-one dimethyl acetal:
Uniqueness
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is unique due to the combination of the dioxane ring, norbornene moiety, and dimethyl acetal group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis, materials science, and biological studies.
Propiedades
Número CAS |
32154-96-4 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxane |
InChI |
InChI=1S/C14H22O4/c1-9-10-5-6-11(14(10,15-2)16-3)12(9)13-17-7-4-8-18-13/h5-6,9-13H,4,7-8H2,1-3H3 |
Clave InChI |
NVDBJRBZEDSRSY-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C=CC(C1C3OCCCO3)C2(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


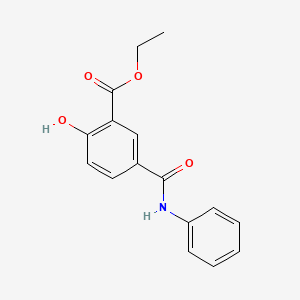
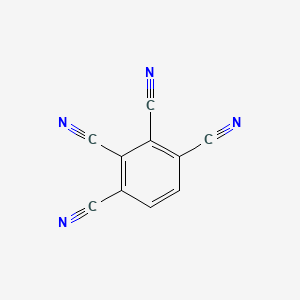
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)


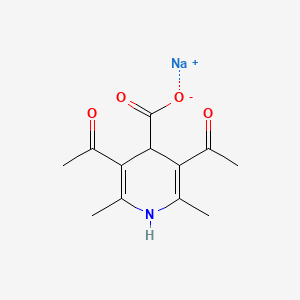
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

